molecular formula C14H11N3 B1366953 3-Phenyl-1,8-naphthyridin-2-amine CAS No. 5174-94-7

3-Phenyl-1,8-naphthyridin-2-amine

Cat. No.: B1366953
CAS No.: 5174-94-7
M. Wt: 221.26 g/mol
InChI Key: USUJXARHDURNRZ-UHFFFAOYSA-N
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Description

3-Phenyl-1,8-naphthyridin-2-amine is a heterocyclic compound that belongs to the class of 1,8-naphthyridines. These compounds are known for their diverse biological activities and photochemical properties. The structure of this compound consists of a naphthyridine core with a phenyl group at the 3-position and an amine group at the 2-position.

Biochemical Analysis

Biochemical Properties

3-Phenyl-1,8-naphthyridin-2-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in bacterial cell wall synthesis, thereby exhibiting antimicrobial properties . Additionally, this compound can bind to DNA, affecting the replication and transcription processes, which is a key mechanism underlying its anticancer activity .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, this compound induces apoptosis by activating caspase pathways and inhibiting survival signals . Moreover, it affects the expression of genes involved in cell cycle regulation, leading to cell cycle arrest and reduced proliferation . In microbial cells, this compound disrupts metabolic pathways, leading to cell death .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and DNA, altering their structure and function. For example, the compound inhibits the activity of topoisomerase enzymes, which are essential for DNA replication and transcription . This inhibition leads to DNA damage and cell death, particularly in rapidly dividing cancer cells. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The stability and effects of this compound over time have been studied extensively in laboratory settings. The compound is relatively stable under physiological conditions, but it can degrade under extreme pH or temperature . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . In microbial cells, the compound’s antimicrobial effects are maintained over time, although resistance can develop with prolonged use .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects with minimal toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . The therapeutic window of this compound is relatively narrow, necessitating careful dosage optimization to maximize efficacy while minimizing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can have different biological activities and contribute to the overall pharmacological effects of the compound. Additionally, this compound can affect metabolic flux by inhibiting key enzymes in metabolic pathways, leading to altered levels of metabolites .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is efficiently taken up by cells through active transport mechanisms and distributed to various cellular compartments . In tissues, this compound accumulates in organs such as the liver and kidneys, where it exerts its pharmacological effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the nucleus, where it interacts with DNA and nuclear proteins . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the nucleus . Additionally, this compound can localize to other organelles, such as mitochondria, where it can induce apoptosis by disrupting mitochondrial function .

Chemical Reactions Analysis

Types of Reactions: 3-Phenyl-1,8-naphthyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include naphthyridine oxides, reduced amine derivatives, and various substituted naphthyridines .

Scientific Research Applications

3-Phenyl-1,8-naphthyridin-2-amine has a wide range of scientific research applications:

Comparison with Similar Compounds

    1,8-Naphthyridine: The parent compound with a similar core structure but lacking the phenyl and amine groups.

    3-Phenyl-1,8-naphthyridin-4-amine: A similar compound with the amine group at the 4-position instead of the 2-position.

    2-Phenyl-1,8-naphthyridin-3-amine: A compound with the phenyl and amine groups swapped in position.

Uniqueness: 3-Phenyl-1,8-naphthyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenyl group at the 3-position and the amine group at the 2-position enhances its ability to interact with biological targets and participate in various chemical reactions .

Properties

IUPAC Name

3-phenyl-1,8-naphthyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3/c15-13-12(10-5-2-1-3-6-10)9-11-7-4-8-16-14(11)17-13/h1-9H,(H2,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USUJXARHDURNRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C3C(=C2)C=CC=N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80490960
Record name 3-Phenyl-1,8-naphthyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80490960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5174-94-7
Record name 3-Phenyl-1,8-naphthyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80490960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-phenyl-1,8-naphthyridin-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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